molecular formula C8H12O B073173 3,5-Dimethyl-2-cyclohexen-1-one CAS No. 1123-09-7

3,5-Dimethyl-2-cyclohexen-1-one

Cat. No. B073173
CAS RN: 1123-09-7
M. Wt: 124.18 g/mol
InChI Key: NOQKKFBBAODEHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 3,5-Dimethyl-2-cyclohexen-1-one has been extensively studied. For example, synthesis under ultrasound catalyzed by urea has been reported to yield high efficiency and simplicity in procedures (Li et al., 2012). Another efficient method involves the Domino Knoevenagel/Michael synthesis, highlighting the utility of silica-diphenic acid in catalyzing these reactions (Vaid et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 3,5-Dimethyl-2-cyclohexen-1-one has been characterized through various techniques, including X-ray crystallography, revealing intricate details about their conformation and bonding. For instance, the study by Shi et al. (2007) provides insights into the crystal structure of a related compound, underscoring the diversity of conformations that these molecules can adopt (Shi et al., 2007).

Scientific Research Applications

Crystal Structure Analysis

The synthesis and crystal structure of derivatives related to 3,5-Dimethyl-2-cyclohexen-1-one have been explored. For instance, the synthesis of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one and its structural characterization through X-ray single-crystal diffraction highlight the diverse conformations cyclohexenone rings can adopt, and the presence of intramolecular hydrogen bonds in such molecules (Shi et al., 2007).

Synthesis and Catalysis

Research has been conducted on the synthesis of 3,5-Dimethyl-4-carbethoxy-2-Cyclohexen-1-One and its applications in annulation, condensation, cyclization, and decarboxylation reactions. Such studies offer insights into the chemical reactivity and potential applications of 3,5-Dimethyl-2-cyclohexen-1-one in organic synthesis and catalysis (Horning, Denekas, & Field, 2003).

Spectroscopic and Theoretical Studies

Theoretical and experimental properties of derivatives like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one have been explored through Density Functional Theory (DFT), FT-Raman, FT-IR, and UV–Visible spectroscopies. Such studies provide valuable information on molecular structures, vibrational frequencies, and electronic properties, contributing to the understanding of 3,5-Dimethyl-2-cyclohexen-1-one's chemical behavior and potential applications in materials science (Fatima et al., 2021).

Photochemical and Photophysical Properties

Research into the photocycloaddition reactions of derivatives such as 5,5-Dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one provides insights into the photochemical and photophysical properties of 3,5-Dimethyl-2-cyclohexen-1-one. Such studies can inform its applications in photochemistry and the development of light-responsive materials (Inhülsen, Kopf, & Margaretha, 2008).

Organic Synthesis and Medicinal Chemistry

The compound has been used in the synthesis of biologically active compounds and as an intermediate in the synthesis of xanthenes. Studies focusing on the synthesis of 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1- one) demonstrate its role in organic synthesis and potential applications in medicinal chemistry (Gao et al., 2019).

properties

IUPAC Name

3,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h4,7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQKKFBBAODEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870848
Record name 3,5-Dimethylcyclohex-2-en-1-one
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2-cyclohexen-1-one

CAS RN

1123-09-7
Record name 3,5-Dimethyl-2-cyclohexen-1-one
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Record name 3,5-Dimethylcyclohex-2-en-1-one
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Record name 3,5-Dimethyl-2-cyclohexen-1-one
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Record name 3,5-dimethylcyclohex-2-en-1-one
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